N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthetic Protocols and Pharmacological Importance
Synthetic Approaches and Chemical Properties :The importance of benzochromene compounds, including variants like 6H-benzo[c]chromen-6-ones, has been highlighted due to their core structures being part of many secondary metabolites with considerable pharmacological significance. Synthetic methodologies for these compounds, such as Suzuki coupling reactions and reactions involving Michael acceptor (chromenones and chalcones) with dicarbonyl compounds, have been detailed to address the limited quantities produced by natural sources (Mazimba, 2016).
Pharmacological Applications and Molecular Design :Benzofused thiazole derivatives have shown potential in pharmacological evaluations, particularly as antioxidant and anti-inflammatory agents. The research underscores the significance of benzothiazole analogs in developing therapeutic agents, highlighting the versatility of such structures in drug design and discovery processes (Raut et al., 2020).
Advancements in Heterocyclic Chemistry
Chemical and Biological Properties of Coumarins :Coumarins, including hydroxycoumarins like 3-hydroxycoumarin, are another class of compounds with significant scientific interest due to their diverse chemical, photochemical, and biological properties. Research dedicated to 3-hydroxycoumarin emphasizes its importance in various fields, including genetics, pharmacology, and microbiology, showcasing the broad applicability of such structures in scientific research (Yoda, 2020).
Benzothiazole in Medicinal Chemistry :The role of benzothiazole derivatives in medicinal chemistry has been extensively reviewed, showing their presence in bioactive heterocycles and natural products. These compounds are recognized for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties, underlying the chemical foundation for many potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole. The review elucidates the structural activity relationship and the importance of benzothiazole derivatives, providing insights into their potential as leads for novel therapeutic agents (Sumit et al., 2020).
Future Directions
properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-12-6-8-19(27-12)17-11-29-22(23-17)24-20(25)16-10-15-14-5-3-2-4-13(14)7-9-18(15)28-21(16)26/h2-11H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVKGOLHGGBVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-methylfuran-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide |
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